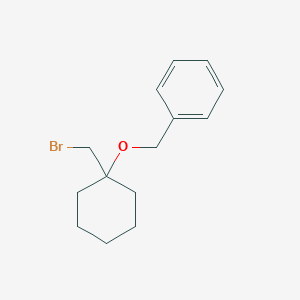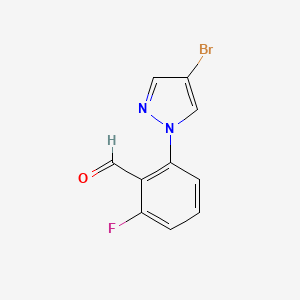
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a heterocyclic compound that contains both a pyrazole and a benzaldehyde moiety
Preparation Methods
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 6-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product.
Chemical Reactions Analysis
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the target molecules.
Comparison with Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde can be compared with other similar compounds such as:
2-(4-Bromo-1H-pyrazol-1-yl)aniline: This compound has an aniline group instead of a benzaldehyde group, which can affect its reactivity and applications.
4-Bromo-1H-pyrazole: This simpler compound lacks the benzaldehyde moiety, making it less versatile in certain synthetic applications.
The unique combination of the pyrazole and benzaldehyde moieties in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |
InChI Key |
BSPCXSDGWKFKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



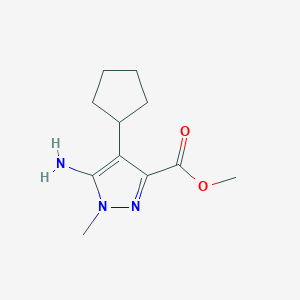
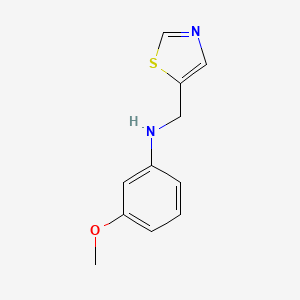

![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
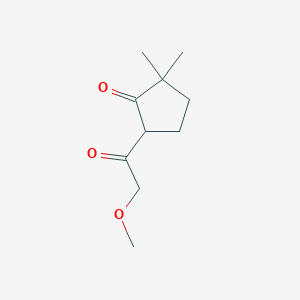
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
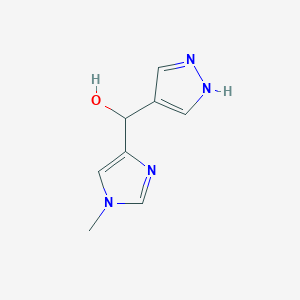
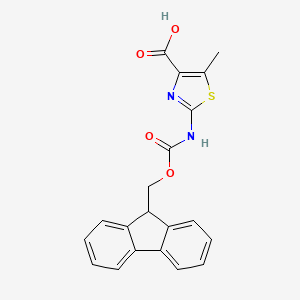
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
amine](/img/structure/B13317417.png)

